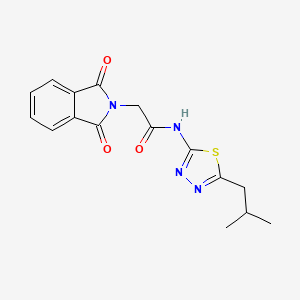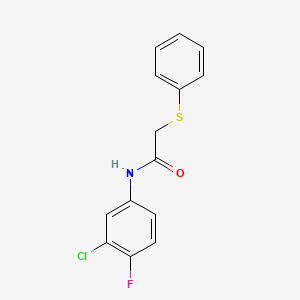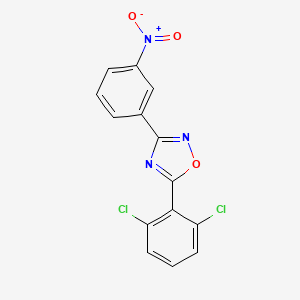![molecular formula C15H22N2O4S B5725393 N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide, also known as CSPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
科学的研究の応用
N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have potential applications in the field of neurodegenerative diseases, as it can inhibit the aggregation of amyloid beta peptides.
作用機序
The mechanism of action of N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in cells. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide for lab experiments is its high selectivity towards specific enzymes and signaling pathways. This makes this compound a valuable tool for studying the role of these enzymes and pathways in various cellular processes. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide. One potential direction is the development of this compound analogs with improved solubility and selectivity towards specific enzymes and signaling pathways. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide valuable insights into its potential applications in the treatment of various diseases. Finally, the study of the synergistic effects of this compound with other compounds could lead to the development of novel therapeutic strategies.
合成法
The synthesis of N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-cyclopentyl-N,N-dimethylamine and dimethylsulfamoyl chloride to yield this compound. The overall yield of the synthesis process is around 40%.
特性
IUPAC Name |
N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-17(2)22(19,20)14-10-11(8-9-13(14)21-3)15(18)16-12-6-4-5-7-12/h8-10,12H,4-7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHGAQPPZBJFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)



![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
![3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)

![2,4-dichloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5725380.png)

![3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)
![3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5725407.png)